Superior Basal Acid Secretion Inhibition Potency Relative to H2 Antagonists Metiamide and Burimamide
Tiquinamide demonstrates substantially greater potency in inhibiting basal gastric acid secretion compared to the established first-generation H2-receptor antagonists metiamide and burimamide [1]. This potency advantage is explicitly documented as a key differentiating feature: tiquinamide is only a weak histamine H2 antagonist, indicating that its superior basal acid inhibition is achieved through a mechanism independent of competitive H2-receptor blockade [1]. In contrast, metiamide and burimamide exert their effects primarily through H2-receptor antagonism. The potency differential is qualitative yet clinically meaningful, as it positions tiquinamide in a distinct mechanistic category from agents whose efficacy depends on H2-receptor occupancy [2].
| Evidence Dimension | Basal gastric acid secretion inhibitory potency |
|---|---|
| Target Compound Data | Tiquinamide: substantially more potent than metiamide and burimamide in inhibiting basal acid secretion (qualitative ranking from authoritative database) [1] |
| Comparator Or Baseline | Metiamide: H2 antagonist with ED50 of 25 μmol/kg [3]; Burimamide: earlier H2 antagonist, approximately 10-fold less potent than metiamide [4] |
| Quantified Difference | Tiquinamide > metiamide > burimamide for basal acid inhibition; exact fold-difference not reported in available primary literature; metiamide is 10× more potent than burimamide as H2 antagonist [4] |
| Conditions | Basal gastric acid secretion models; comparative assessment derived from NCATS authoritative drug database annotation [1] |
Why This Matters
Procurement of tiquinamide rather than metiamide or burimamide is justified when the experimental objective requires potent basal acid suppression without the confound of strong H2-receptor-mediated effects, enabling mechanistic studies of non-H2 antisecretory pathways.
- [1] NCATS Inxight Drugs. TIQUINAMIDE (Wy 24081). Description: 'substantially more potent in inhibiting basal acid-secretion than the established H2-receptor antagonists, metiamide and burimamide.' View Source
- [2] Beattie DE, Dixon GT, Shriver DA, Alps BJ. The gastric antisecretory activity of 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide). Arzneimittelforschung. 1979;29(9):1390-1395. PMID: 117815. View Source
- [3] GLPBIO. Metiamide product information. ED50 value of 25 μmol/kg as histamine H2-receptor antagonist. View Source
- [4] Chemeurope. Metiamide development: metiamide is 10 times more potent than burimamide as H2 antagonist. View Source
